
Trimetrexate glucuronate
Descripción general
Descripción
Trimetrexate glucuronato es un antagonista del ácido fólico no clásico que inhibe la enzima dihidrofolato reductasa. Se utiliza principalmente para el tratamiento de la neumonía por Pneumocystis carinii de moderada a grave en pacientes inmunocomprometidos, incluidos aquellos con síndrome de inmunodeficiencia adquirida. Además, se ha investigado su eficacia como agente antineoplásico y como agente antiparasitario .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: Trimetrexate glucuronato se sintetiza a través de una serie de reacciones químicas que involucran el derivado de la quinazolina. La síntesis típicamente implica la reacción de 5-metil-6-[(3,4,5-trimetoxianilino)metil]quinazolina-2,4-diamina con ácido glucurónico en condiciones controladas .
Métodos de Producción Industrial: La producción industrial de trimetrexate glucuronato implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye pasos como la purificación, la cristalización y el control de calidad para cumplir con los estándares farmacéuticos .
Análisis De Reacciones Químicas
Metabolic Pathways
Trimetrexate glucuronate undergoes extensive hepatic metabolism mediated by cytochrome P450 enzymes, with three primary pathways identified:
-
Key Finding : Over 40% of administered trimetrexate is recovered in urine as DHFR-active metabolites, indicating partial retention of enzymatic inhibition post-biotransformation .
Degradation Chemistry
Stability studies reveal first-order degradation kinetics under physiological conditions:
Thermal Degradation (37°C, aqueous solution)
Parameter | Value |
---|---|
Rate constant (k) | 0.0134 ± 0.0002 day⁻¹ |
Half-life (t₁/₂) | 51.6 ± 0.8 days |
Major degradation product | 2,4-diamino-5-methyl-6-carboxaldehyde-quinazoline (AMCQ) |
-
Mechanism : Hydrolytic cleavage of the 3,4,5-trimethoxyanilino moiety yields AMCQ, confirmed by GC-MS fragmentation patterns (m/z 331 [M+H]⁺) .
Photolytic Degradation
-
Exposure to UV light (235 nm) induces rapid decomposition via radical-mediated oxidation, forming N-oxide derivatives .
Enzyme Interaction Dynamics
This compound exhibits competitive inhibition kinetics against dihydrofolate reductase (DHFR):
Organism | IC₅₀ (nM) | Kᵢ (nM) |
---|---|---|
Pneumocystis carinii | 3.2 ± 0.4 | 1.8 ± 0.2 |
Human DHFR | 54.1 ± 6.3 | 29.7 ± 3.1 |
-
Structural Basis : The quinazoline core binds to the DHFR active site via π-π stacking with Phe31 and hydrogen bonding to Asp27 .
Drug-Drug Interactions
Co-administration with CYP modulators alters trimetrexate pharmacokinetics:
Interacting Drug | Effect on Clearance | Mechanism |
---|---|---|
Ketoconazole | ↓ 58% | CYP3A4 inhibition |
Rifampin | ↑ 220% | CYP3A4 induction |
Acetaminophen | Alters sulfate/glucuronide ratio | Competition for SULT enzymes |
Synthetic Modifications
Thermal treatment (160–220°C) generates structurally distinct derivatives:
Condition | Product | Molecular Formula |
---|---|---|
166–172°C (endotherm) | O-demethylated analog | C₁₉H₂₁N₅O₃ |
217–220°C (exotherm) | Quinazoline dimer | C₃₈H₄₆N₁₀O₆ |
Stability in Infusion Solutions
Reconstituted this compound adheres to strict compatibility guidelines:
Parameter | Requirement |
---|---|
Reconstitution solvent | 5% Dextrose or sterile H₂O |
Chloride ion exposure | Immediate precipitation |
Storage stability | ≤24 hours at 25°C |
Aplicaciones Científicas De Investigación
Trimetrexate glucuronato tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar los antagonistas del folato y sus interacciones con las enzimas.
Biología: Investigado por sus efectos sobre el metabolismo celular y la inhibición enzimática.
Medicina: Utilizado en el tratamiento de la neumonía por Pneumocystis carinii y varios tipos de cáncer, incluido el cáncer de colon y el leiomiosarcoma
Industria: Empleado en el desarrollo de nuevos productos farmacéuticos y agentes terapéuticos
Mecanismo De Acción
Trimetrexate glucuronato ejerce sus efectos inhibiendo la enzima dihidrofolato reductasa. Esta inhibición evita la síntesis de nucleótidos de purina y timidilato, lo que lleva a la posterior inhibición de la síntesis de ADN y ARN. El compuesto se dirige a la vía del folato, que es crucial para la replicación y supervivencia celular .
Compuestos Similares:
Metotrexato: Un antagonista clásico del folato utilizado en el tratamiento del cáncer y las enfermedades autoinmunes.
Pemetrexed: Otro antagonista del folato utilizado en el tratamiento del mesotelioma pleural maligno y el cáncer de pulmón de células no pequeñas.
Comparación: Trimetrexate glucuronato es único porque no requiere la absorción por el sistema de transporte del portador de folato, un mecanismo principal de resistencia celular. Esto lo hace efectivo contra las células tumorales resistentes al metotrexato deficientes en transporte. Además, tiene un espectro de actividad más amplio, incluyendo propiedades antiprotozoarias y antibacterianas .
Comparación Con Compuestos Similares
Methotrexate: A classical folate antagonist used in the treatment of cancer and autoimmune diseases.
Pemetrexed: Another folate antagonist used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.
Comparison: Trimetrexate glucuronate is unique in that it does not require uptake by the folate carrier transport system, a major mechanism of cellular resistance. This makes it effective against transport-deficient methotrexate-resistant tumor cells. Additionally, it has a broader spectrum of activity, including antiprotozoal and antibacterial properties .
Propiedades
IUPAC Name |
5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine;2,3,4,5-tetrahydroxy-6-oxohexanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3.C6H10O7/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3;7-1-2(8)3(9)4(10)5(11)6(12)13/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24);1-5,8-11H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJXQWYMBJYJNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.C(=O)C(C(C(C(C(=O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82952-64-5 | |
Record name | trimetrexate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352122 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methyl-6-[[(3,4,5-trimethoxyphenyl)amino]methyl]-2,4-quinazolinediamine trihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Trimetrexate Glucuronate is a nonclassical antifolate that acts as a potent inhibitor of dihydrofolate reductase (DHFR). [, , , , , ]. DHFR is a crucial enzyme involved in the folic acid cycle, essential for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. [, , , ] By inhibiting DHFR, this compound disrupts DNA and RNA synthesis, ultimately leading to the inhibition of cell growth and proliferation [, , , ]. This mechanism makes it effective against various cancers and opportunistic infections like Pneumocystis carinii pneumonia (PCP) [, , , , ].
A: While the provided abstracts do not contain specific spectroscopic data, they do mention key structural features. This compound is a derivative of Trimetrexate, a nonclassical antifolate. [, , , ] It is a glucuronide conjugate, meaning it contains a glucuronic acid moiety attached to the Trimetrexate molecule [, ]. This conjugation influences the compound's pharmacokinetic properties, making it suitable for intravenous administration [].
A: Research indicates that this compound exhibits a relatively short half-life (t1/2) ranging from approximately 8 to 10 hours. [, ] The area under the curve (AUC), a measure of drug exposure, varies depending on the dosage but generally indicates significant systemic exposure. [, ] this compound is primarily cleared through metabolism and excretion, with minimal amounts of the unchanged drug detected in urine and bile. [] Studies have shown a correlation between this compound concentration and adverse effects like leukopenia and thrombocytopenia. []
A: this compound has demonstrated efficacy in various preclinical and clinical settings. Studies in rats revealed its potential to induce bone marrow injury, prompting further investigations into its effects on bone formation. [] In clinical trials, this compound showed activity against non-small cell lung cancer (NSCLC) [, ], with some patients achieving partial responses. [, ] Additionally, it has been investigated for its efficacy in treating metastatic malignant melanoma, although no objective responses were observed in a particular study. []
A: Myelosuppression, primarily manifesting as leukopenia and thrombocytopenia, has been identified as a dose-limiting toxicity of this compound. [, , , , ] Other commonly reported adverse effects include nausea, vomiting, mucositis, and skin reactions like rash and urticaria. [, , ]
A: While the provided research abstracts do not explicitly discuss targeted drug delivery strategies for this compound, the development of new formulations and administration routes is crucial for optimizing its therapeutic index. [, , ] Research into novel drug delivery systems could potentially enhance its efficacy and mitigate side effects.
A: Alternatives to this compound for treating PCP include Trimethoprim/Sulfamethoxazole (TMP/SMX), Pentamidine, and other antifolates. [, , ] The choice between these agents often depends on factors like patient tolerance, severity of illness, and cost. [, ] While TMP/SMX is considered a first-line treatment for PCP, this compound offers an alternative for patients who cannot tolerate or do not respond to TMP/SMX. [, ]
A: this compound, developed by Parke-Davis, emerged as a potential alternative to Methotrexate for treating tumors resistant to the latter. [] After nearly a decade of development, it gained FDA approval for treating PCP in AIDS patients intolerant or unresponsive to TMP/SMX. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.